3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20366877
InChI: InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3
SMILES:
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

CAS No.:

Cat. No.: VC20366877

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde -

Specification

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
IUPAC Name 3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde
Standard InChI InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3
Standard InChI Key YCTQBNZIWPJPTP-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three key moieties: a 4-chlorobenzoyl group, a methyl-substituted indolizine ring, and a carbaldehyde functional group. Its IUPAC name, 3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde, reflects this arrangement. The indolizine core, a bicyclic system fused from pyrrole and pyridine rings, provides a planar scaffold conducive to π-π interactions with biological targets.

Molecular Descriptors

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₂ClNO₂
Molecular Weight297.74 g/mol
XLogP34.6
Hydrogen Bond Acceptor Count2
Exact Mass297.0556563 g/mol
Topological Polar Surface Area49.8 Ų

These parameters, derived from computational models and experimental data, indicate moderate lipophilicity (XLogP3 = 4.6), suggesting favorable membrane permeability. The carbaldehyde group enhances reactivity, enabling condensation reactions for further derivatization.

Synthetic Routes and Optimization

The synthesis of 3-(4-chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves multi-step organic reactions, typically proceeding through indolizine ring formation followed by functionalization.

Key Synthetic Steps

A plausible route, inferred from analogous indolizine syntheses , includes:

  • Indolizine Core Formation: Cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Benzoylation: Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation, using aluminum chloride (AlCl₃) as a catalyst.

  • Methylation: Alkylation at the 2-position using methyl iodide (CH₃I) in the presence of a base.

  • Oxidation: Selective oxidation of a hydroxymethyl intermediate to the carbaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

Critical factors influencing yield and purity include reaction temperature, solvent choice (e.g., dichloromethane for acylation), and stoichiometric control during methylation. Patent literature emphasizes the importance of halogenation positioning, with chloro-substituents preferentially occupying para positions on the benzoyl ring to optimize bioactivity .

Analytical Characterization

Modern techniques confirm structural integrity and purity:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks for the indolizine ring (δ 7.2–7.6 ppm) and aldehydic proton (δ 9.8–10.2 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 297.0556 ([M+H]⁺).

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.

Comparative Analysis with Structural Analogs

The table below contrasts key features of related indolizines:

CompoundXanthine Oxidase IC₅₀ (μM)LogPClinical Application
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehydeNot tested4.6Research chemical
1-Bromo-2-ethyl-3-(4-hydroxy-benzoyl)-indolizine1.25.1Gout therapy (preclinical)
2-Isopropyl-3-(3,5-dibromo-4-hydroxy-benzoyl)-indolizine0.86.3Immunosuppression (Phase I)

The chloro derivative’s lower LogP compared to brominated analogs may improve aqueous solubility, potentially enhancing bioavailability .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in rodent models.

  • Target Identification: Proteomic studies to map interactions with xanthine oxidase and adenosine deaminase.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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